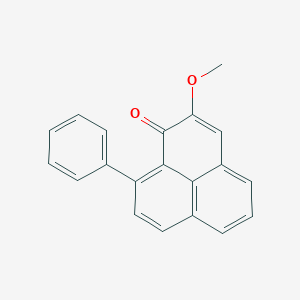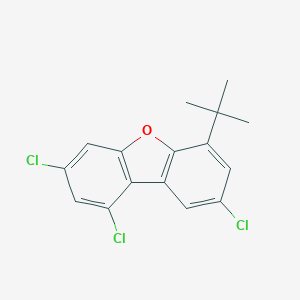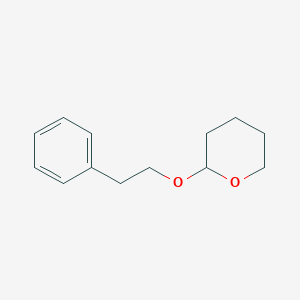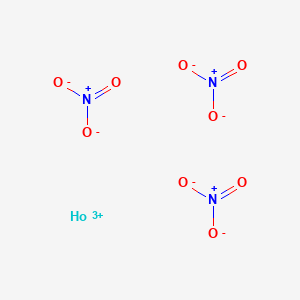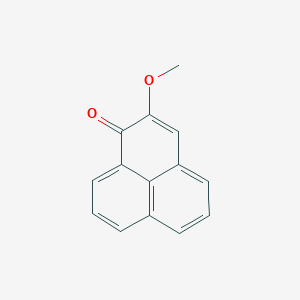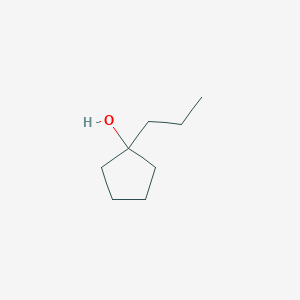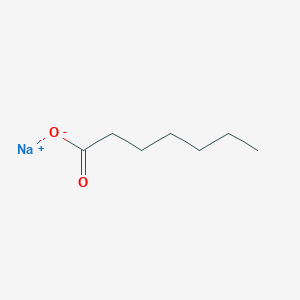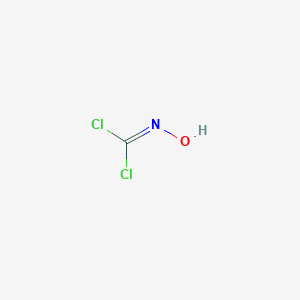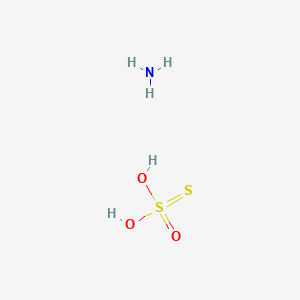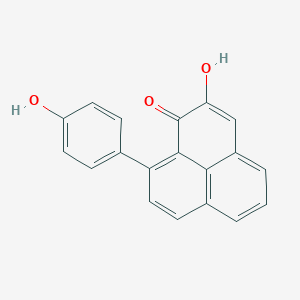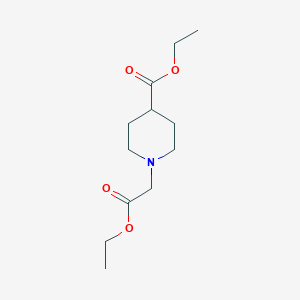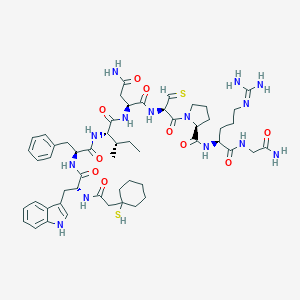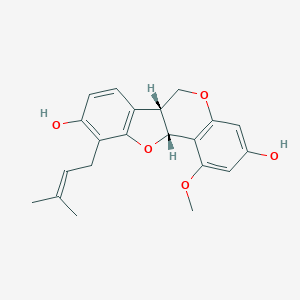
5-Isopropylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isopropylpyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an isopropyl group attached to the fifth carbon of the pyridine ring and a keto group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the alkylation of pyridin-2-one with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: Pyridin-2-one
Reagent: Isopropyl bromide or isopropyl chloride
Catalyst: A strong base such as sodium hydride or potassium tert-butoxide
Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
Reaction Conditions: The reaction mixture is heated to reflux for several hours.
The reaction yields this compound as the major product, which can be purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
5-Isopropylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of 5-isopropylpyridin-2-ol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Bromination using bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: this compound N-oxide
Reduction: 5-Isopropylpyridin-2-ol
Substitution: 3-Bromo-5-isopropylpyridin-2(1H)-one
科学的研究の応用
5-Isopropylpyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Catalysis: The compound acts as a ligand in catalytic processes, enhancing the efficiency of various chemical reactions.
作用機序
The mechanism of action of 5-Isopropylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the isopropyl group and the keto functionality can influence the binding affinity and specificity of the compound towards its molecular targets.
類似化合物との比較
Similar Compounds
Pyridin-2-one: The parent compound without the isopropyl group.
5-Methylpyridin-2(1H)-one: A similar compound with a methyl group instead of an isopropyl group.
5-Ethylpyridin-2(1H)-one: A compound with an ethyl group at the fifth position.
Uniqueness
5-Isopropylpyridin-2(1H)-one is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding interactions, and overall chemical behavior, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
5-propan-2-yl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(2)7-3-4-8(10)9-5-7/h3-6H,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTAAIBINZROPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC(=O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
